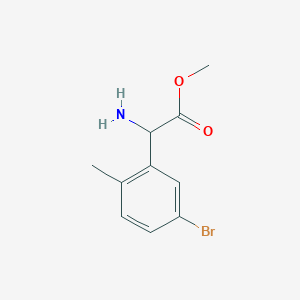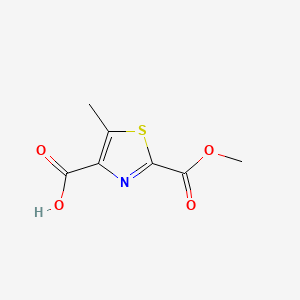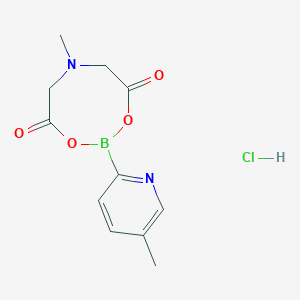![molecular formula C20H19FN2O3 B13543071 5-[({[3-Fluoro-4-(pyridin-3-yloxy)phenyl]methyl}amino)methyl]-2-methoxyphenol](/img/structure/B13543071.png)
5-[({[3-Fluoro-4-(pyridin-3-yloxy)phenyl]methyl}amino)methyl]-2-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[({[3-Fluoro-4-(pyridin-3-yloxy)phenyl]methyl}amino)methyl]-2-methoxyphenol is a complex organic compound featuring a fluorinated pyridine ring, a phenyl group, and a methoxyphenol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[({[3-Fluoro-4-(pyridin-3-yloxy)phenyl]methyl}amino)methyl]-2-methoxyphenol typically involves multiple steps:
Formation of the Pyridin-3-yloxyphenyl Intermediate: This step involves the nucleophilic aromatic substitution of a fluorinated pyridine with a phenol derivative under basic conditions, often using sodium or potassium carbonate as the base and dimethylformamide (DMF) as the solvent.
Aminomethylation: The intermediate is then subjected to aminomethylation using formaldehyde and a secondary amine, such as methylamine, under acidic conditions to form the aminomethylated product.
Methoxylation: Finally, the methoxy group is introduced via methylation of the phenol moiety using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The fluorine atom on the pyridine ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Nucleophiles: Amines, thiols.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted pyridines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the fluorinated pyridine ring, which is known to enhance binding affinity and metabolic stability.
Medicine
Medicinally, this compound could be investigated for its potential as a therapeutic agent. The presence of the fluorine atom can improve the pharmacokinetic properties of the molecule, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.
Mecanismo De Acción
The mechanism by which 5-[({[3-Fluoro-4-(pyridin-3-yloxy)phenyl]methyl}amino)methyl]-2-methoxyphenol exerts its effects would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The fluorinated pyridine ring could enhance binding affinity to target proteins, while the methoxyphenol moiety could participate in hydrogen bonding or hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoro-4-(pyridin-3-yloxy)phenol: Lacks the aminomethyl and methoxy groups, making it less versatile in terms of functionalization.
5-[(4-Fluorophenyl)methylamino]-2-methoxyphenol: Similar structure but without the pyridin-3-yloxy group, which may affect its binding properties and reactivity.
Uniqueness
The unique combination of a fluorinated pyridine ring, a phenyl group, and a methoxyphenol moiety in 5-[({[3-Fluoro-4-(pyridin-3-yloxy)phenyl]methyl}amino)methyl]-2-methoxyphenol provides a distinct set of chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C20H19FN2O3 |
|---|---|
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
5-[[(3-fluoro-4-pyridin-3-yloxyphenyl)methylamino]methyl]-2-methoxyphenol |
InChI |
InChI=1S/C20H19FN2O3/c1-25-20-7-5-15(10-18(20)24)12-23-11-14-4-6-19(17(21)9-14)26-16-3-2-8-22-13-16/h2-10,13,23-24H,11-12H2,1H3 |
Clave InChI |
YBGUVUPWKZVPGJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CNCC2=CC(=C(C=C2)OC3=CN=CC=C3)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Thiabicyclo[2.2.2]oct-5-ene-3-carboxylicacid](/img/structure/B13542989.png)


![N-[4-(1-amino-2-hydroxyethyl)phenyl]acetamide](/img/structure/B13543003.png)

![ethyl (Z)-2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B13543016.png)
![3-(Benzo[d]thiazol-2-yl)-2,2-difluoropropanoic acid](/img/no-structure.png)

![1-[(Tert-butoxy)carbonyl]-3-cyclopropylazetidine-3-carboxylicacid](/img/structure/B13543026.png)

